7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is a chemical compound with the molecular formula C10H11BrN4O2 and a molecular weight of 299.129 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities. The presence of bromine and allyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the bromination of 1,3-dimethyl-3,7-dihydro-purine-2,6-dione followed by the introduction of an allyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The allylation step can be achieved using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of bromination and allylation in organic synthesis can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Addition Reactions: The allyl group can undergo addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Addition: Electrophiles such as halogens or acids.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 7-allyl-8-amino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione or 7-allyl-8-thio-1,3-dimethyl-3,7-dihydro-purine-2,6-dione.
Oxidation Products: Oxidized derivatives of the allyl group.
Addition Products: Halogenated or protonated derivatives of the allyl group.
Scientific Research Applications
Chemistry: 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s purine structure makes it a candidate for research in enzyme inhibition, particularly those enzymes involved in nucleotide metabolism. It may also be explored for its potential antiviral and anticancer properties .
Industry: While not widely used in industry, its derivatives could find applications in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action for 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is not well-documented. as a purine derivative, it may interact with enzymes involved in nucleotide synthesis and metabolism. The bromine and allyl groups could also facilitate binding to specific molecular targets, potentially inhibiting enzyme activity or altering cellular processes .
Comparison with Similar Compounds
- 8-Bromo-1,3-dimethyl-7-pentyl-3,7-dihydro-purine-2,6-dione
- 8-Bromo-7-hexyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 7-Benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
Uniqueness: The presence of the allyl group in 7-Allyl-8-bromo-1,3-dimethyl-3,7-dihydro-purine-2,6-dione distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H11BrN4O2 |
---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
8-bromo-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C10H11BrN4O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3 |
InChI Key |
GNCMXCGTXLKHJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=C |
Origin of Product |
United States |
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